molecular formula C5H5IN2O B2409281 5-Iodo-4-methoxypyrimidine CAS No. 219915-13-6

5-Iodo-4-methoxypyrimidine

Cat. No.: B2409281
CAS No.: 219915-13-6
M. Wt: 236.012
InChI Key: HUCADZJNOMQGEE-UHFFFAOYSA-N
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Description

5-Iodo-4-methoxypyrimidine is a chemical compound with the molecular formula C5H5IN2O . It has a molecular weight of 236.01 . It is typically stored in a dark place at room temperature .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves the use of iodine atom transfer or hydroboration with catecholborane . The reaction proceeds under neutral conditions since no acid is needed to activate the heterocycle and no external oxidant is required .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5IN2O/c1-9-5-4 (6)2-7-3-8-5/h2-3H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a boiling point of 286.3±25.0C at 760 mmHg and a melting point of 88.0-89.0C . It is a solid at room temperature .

Scientific Research Applications

Antiviral Activity

5-Iodo-4-methoxypyrimidine derivatives have been explored for their potential in antiviral treatments. Specifically, a study by Hocková et al. (2003) focused on 2,4-Diamino-6-hydroxypyrimidines substituted at the 5-position, which included 5-iodo derivatives. These compounds exhibited significant inhibitory activity against retroviruses, including human immunodeficiency virus and Moloney murine sarcoma virus, in cell culture. The antiretroviral activity of these derivatives was pronounced and comparable to reference drugs such as adefovir and tenofovir, highlighting their potential in antiviral pharmacotherapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Synthesis of Pyridine-Containing Macrocycle

Lechel et al. (2012) explored the synthesis of functionalized 5-iodopyridine derivatives, leading to the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines. The study aimed to establish a route to pyridine-containing macrocycles, a class of compounds with diverse applications in chemical synthesis and potentially in drug development. This research underscores the role of this compound in facilitating the synthesis of complex organic structures (Lechel, Podolan, Brusilowskij, Schalley, & Reissig, 2012).

Tautomerism Studies

The study of tautomeric forms of this compound and related compounds provides insights into their chemical behavior in various solvents, which is crucial for their application in different scientific contexts. Kheifets et al. (2006) investigated the tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine, a compound structurally similar to this compound. Understanding tautomerism is essential for predicting the reactivity and interaction of these compounds in biological systems and chemical reactions (Kheifets, Gindin, & Studentsov, 2006).

Electrochemical Treatment in Wastewater

Zhang et al. (2016) investigated the electrochemical treatment of anticancer drugs wastewater containing 5-Fluoro-2-Methoxypyrimidine, a compound related to this compound. This research highlights the broader environmental applications of these compounds, particularly in the degradation and treatment of pharmaceutical contaminants in wastewater. Such studies are essential for developing sustainable and effective methods for managing pharmaceutical waste (Zhang, Tingting, Han, Sun, Li, Shen, & Wang, 2016).

Safety and Hazards

5-Iodo-4-methoxypyrimidine is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling .

Future Directions

Research on 5-Iodo-4-methoxypyrimidine and similar compounds is ongoing. For instance, a recent study probed the effects of pyrimidine functional group switches on acyclic fleximer analogues for antiviral activity . The results of these studies could contribute to the development of nucleobase-related drug candidates .

Properties

IUPAC Name

5-iodo-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCADZJNOMQGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219915-13-6
Record name 5-iodo-4-methoxypyrimidine
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